Pradimicin T1

Structural biology Natural product chemistry Glycosylation

Pradimicin T1 (PRM T1, CAS 149598-64-1) is a polycyclic antibiotic belonging to the pradimicin family of dihydrobenzo[a]naphthacenequinone glycosides. Produced by actinomycete strain AA3798 (Actinomadura verrucosospora subsp.

Molecular Formula C42H45NO23
Molecular Weight 931.8 g/mol
CAS No. 149598-64-1
Cat. No. B1230321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin T1
CAS149598-64-1
Synonymspradimicin T1
PRM T1
Molecular FormulaC42H45NO23
Molecular Weight931.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)OC8C(C(C(CO8)O)O)O)O
InChIInChI=1S/C42H45NO23/c1-10-3-16-24(32(55)21(10)39(60)43-7-20(47)48)23-14(29(52)37(16)65-42-36(59)38(26(49)11(2)63-42)66-41-35(58)31(54)19(46)9-62-41)6-15-25(33(23)56)28(51)13-4-12(5-17(44)22(13)27(15)50)64-40-34(57)30(53)18(45)8-61-40/h3-6,11,18-19,26,29-31,34-38,40-42,44-46,49,52-59H,7-9H2,1-2H3,(H,43,60)(H,47,48)/t11-,18+,19-,26+,29+,30-,31+,34+,35-,36-,37+,38+,40-,41+,42+/m1/s1
InChIKeyGVEWVQWSVLNZPE-BSAXXBFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pradimicin T1 (CAS 149598-64-1) for Antifungal and Anti-HIV Research Procurement


Pradimicin T1 (PRM T1, CAS 149598-64-1) is a polycyclic antibiotic belonging to the pradimicin family of dihydrobenzo[a]naphthacenequinone glycosides. Produced by actinomycete strain AA3798 (Actinomadura verrucosospora subsp. neohibisca), it features a unique structural motif: an L-xylose moiety attached to the phenolic hydroxyl group at C-11 and a glycine side chain at C-2, distinguishing it from earlier pradimicin congeners such as pradimicin A (which bears D-alanine) [1]. This compound has demonstrated potent in vitro antifungal activity against filamentous fungi and yeast-like fungi, and exhibits in vivo efficacy against systemic Candida albicans and Aspergillus fumigatus infections in murine models [1]. The pradimicin class, including Pradimicin T1, is characterized by a calcium-dependent carbohydrate recognition mechanism that binds D-mannose residues on fungal cell walls and viral envelopes, representing a fundamentally distinct antifungal and anti-HIV mode of action [2].

Why Generic Azoles or Echinocandins Cannot Substitute for Pradimicin T1 in Research


Pradimicins, including Pradimicin T1, operate via a unique calcium-dependent, mannose-binding mechanism that targets carbohydrate moieties on fungal cell walls and viral glycoproteins [1]. This fundamentally differs from the ergosterol biosynthesis inhibition of azoles (e.g., fluconazole) and the β-glucan synthase inhibition of echinocandins. Critically, this distinct mechanism enables pradimicins to maintain activity against clinical isolates resistant to conventional azole antifungals, as demonstrated by BMS-181184, a pradimicin derivative that showed MIC ranges of 0.78–12.5 μg/mL against Candida species regardless of fluconazole susceptibility [2]. Therefore, substituting Pradimicin T1 with structurally or mechanistically unrelated antifungals would fail to interrogate the specific carbohydrate-recognition pathway central to pradimicin-based therapeutic strategies, nor would it serve as an appropriate reference standard for analytical method development requiring this exact glycosylation pattern.

Quantitative Differentiation Evidence: Pradimicin T1 vs. Pradimicin A and Other Analogs


Structural Differentiation: C-11 L-Xylose Substitution Pattern

Pradimicin T1 possesses a distinct glycosylation pattern characterized by an L-xylose moiety directly attached to the phenolic hydroxyl group at the C-11 position of the dihydrobenzo[a]naphthacenequinone aglycone core [1]. This structural feature contrasts with pradimicin A, which lacks an additional sugar moiety at C-11, and with pradimicin T2, which contains only two sugar moieties versus the three in T1 [1]. This L-xylose substitution is functionally significant: structure-activity relationship (SAR) studies across the pradimicin class have established that the C-11 position is the sole site on the aglycone core amenable to modification without loss of antifungal activity [2], making the C-11 substitution pattern a critical determinant of both retention of bioactivity and potential for further derivatization.

Structural biology Natural product chemistry Glycosylation

In Vivo Antifungal Efficacy Against Systemic Infections

Pradimicin T1 demonstrated statistically significant in vivo efficacy against systemic Candida albicans and Aspergillus fumigatus infections in murine models [1]. While precise survival or colony-forming unit (CFU) reduction metrics from the primary study are not publicly abstracted in detail, this in vivo validation represents a critical threshold that distinguishes Pradimicin T1 from numerous structurally related pradimicin congeners lacking documented systemic efficacy. For context within the broader pradimicin class, the derivative BMS-181184 demonstrated in vivo efficacy in neutropenic murine models of disseminated candidiasis and aspergillosis, with prolonged survival at doses >3 mg/kg/day and tissue burden reduction at higher doses [2]. The in vivo validation of Pradimicin T1 specifically provides a benchmark for evaluating how structural modifications at C-11 affect systemic bioavailability and therapeutic outcome.

Antifungal therapy In vivo pharmacology Infectious disease models

Class-Level Activity Against Azole-Resistant Fungal Isolates

While direct comparative MIC data for Pradimicin T1 against resistant isolates are limited in the available literature, the pradimicin class has been quantitatively validated for activity against fluconazole-resistant Candida species. In a study of 64 clinical Candida isolates, the pradimicin derivative BMS-181184 demonstrated MICs ranging from 0.78 to 12.5 μg/mL across all yeasts tested, with no significant difference in MIC distributions between fluconazole-susceptible and fluconazole-resistant isolates (fluconazole MIC ≥16 μg/mL) [1]. This cross-resistance independence is mechanistically rooted in the pradimicin class's unique calcium-dependent mannose-binding mechanism, which operates orthogonally to ergosterol biosynthesis inhibition targeted by azoles [2]. Given that Pradimicin T1 shares this core carbohydrate-recognition mechanism, it is inferred to retain comparable activity against azole-resistant strains, positioning it as a valuable tool compound for investigating non-azole antifungal strategies.

Antifungal resistance Drug discovery Clinical mycology

Anti-HIV Activity Potential via Mannose-Dependent Viral Envelope Binding

Multiple members of the pradimicin and benanomicin families, including pradimicin A, pradimicin S, and pradimicin FA-1, have demonstrated anti-HIV activities through calcium-dependent binding to D-mannose residues present on the highly glycosylated HIV envelope glycoprotein gp120 [1]. This carbohydrate-recognition mechanism enables inhibition of viral entry and cell-to-cell transmission [2]. While specific anti-HIV quantitative data (EC50 values) for Pradimicin T1 are not currently available in the public domain, the compound shares the conserved pradimicin aglycone core and carbohydrate-binding domain that mediates this activity in its congeners. The structural differentiation of Pradimicin T1 — specifically the L-xylose moiety at C-11 — offers a unique opportunity to interrogate how glycosylation pattern variation affects antiviral potency and selectivity within this class.

Antiviral research HIV therapeutics Carbohydrate recognition

Optimal Procurement Scenarios for Pradimicin T1 in Research and Development


Antifungal Drug Discovery Targeting Azole-Resistant Pathogens

Pradimicin T1 is ideally suited for antifungal drug discovery programs focused on overcoming azole resistance. Given the class-level evidence that pradimicins maintain activity against fluconazole-resistant Candida isolates [1], Pradimicin T1 can serve as a lead scaffold or tool compound for structure-activity relationship (SAR) studies exploring the C-11 glycosylation site — the sole aglycone position modifiable without loss of antifungal activity [2]. Researchers can use Pradimicin T1 to investigate how L-xylose substitution at C-11 influences binding affinity to fungal mannoproteins and subsequent fungicidal efficacy, generating data that may inform the design of novel pradimicin analogs with improved potency or pharmacokinetic properties.

Mechanistic Studies of Calcium-Dependent Carbohydrate Recognition

The pradimicin family is distinguished by its unique calcium-dependent binding to D-mannose residues, a mechanism that underlies both antifungal and anti-HIV activities [1]. Pradimicin T1, with its distinct three-sugar glycosylation architecture featuring L-xylose at C-11 [2], provides a structurally defined tool for elucidating how sugar substitution patterns modulate carbohydrate recognition. This compound is particularly valuable for solid-state NMR and molecular interaction analyses aimed at mapping the precise calcium-mediated binding interface between pradimicins and mannose-containing glycans. Procurement of Pradimicin T1 enables researchers to systematically compare binding affinities and specificities across pradimicin congeners with varied glycosylation patterns, contributing foundational knowledge to the design of synthetic carbohydrate-binding agents.

Analytical Reference Standard for Pradimicin Biosynthesis and Metabolomics

Pradimicin T1 serves as an essential analytical reference standard for studies investigating the biosynthetic pathways of pradimicin-family antibiotics in Actinomadura species [1]. Given that Pradimicin T1 is a specific metabolic output of strain AA3798 with a characterized biosynthetic relationship to pradimicin A and other congeners [2], it is indispensable for liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) method development in natural product discovery programs. Metabolomics researchers screening actinomycete extracts for novel pradimicin analogs require authentic Pradimicin T1 as a retention time and spectral fingerprint reference to confirm compound identity and to quantify production titers in fermentation optimization studies.

In Vivo Preclinical Efficacy Benchmarking in Systemic Mycoses Models

Pradimicin T1 is validated for in vivo efficacy against systemic Candida albicans and Aspergillus fumigatus infections in murine models [1], establishing it as a suitable reference compound for comparative efficacy studies in disseminated fungal infection models. Researchers evaluating novel antifungal candidates can use Pradimicin T1 as a positive control or benchmark comparator in survival and tissue burden studies, particularly when the test compounds are also carbohydrate-binding agents or natural product glycosides. The compound's demonstrated systemic efficacy provides a validated baseline against which to measure improvements in therapeutic index, pharmacokinetic profile, or spectrum of activity achieved through structural optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pradimicin T1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.